3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their diverse biological activities. This compound features an ethoxycarbonyl group and a fluorophenyl moiety, making it a subject of interest in medicinal chemistry and organic synthesis.
The synthesis and application of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate have been documented in various studies, highlighting its potential in pharmaceutical applications and its role as a building block in organic synthesis. Notably, research has shown its utility in creating hybrid molecules with antimicrobial properties .
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate can be classified as follows:
The synthesis of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate typically involves the reaction of an appropriate isothiocyanate precursor with an ethoxycarbonyl derivative. One common method includes the use of ethyl bromoacetate and triethylamine under controlled conditions.
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate can participate in various chemical reactions, including:
For example, the reaction with amines can yield thiourea derivatives, which are known for their biological activities .
The mechanism by which 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate exerts its effects typically involves:
Studies have indicated that compounds derived from isothiocyanates often show significant activity against microbial strains, suggesting potential applications in pharmaceuticals .
Relevant data from spectral analysis (NMR, IR) confirm the presence of functional groups characteristic of isothiocyanates and ethoxycarbonyls .
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate has several scientific uses:
Research continues to explore its full potential in various fields including medicinal chemistry and materials science .
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate (CAS: 1027513-55-8) is systematically named as ethyl 2-fluoro-5-isothiocyanatobenzoate according to IUPAC conventions [2] [6]. This name reflects the core benzene ring substituted with:
Table 1: Key Molecular Descriptors of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-fluoro-5-isothiocyanatobenzoate |
| CAS Registry Number | 1027513-55-8 |
| Molecular Formula | C₁₀H₈FNO₂S |
| Molecular Weight | 225.24 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)N=C=S)F |
| Key Functional Groups | Isothiocyanate (–N=C=S), ethoxycarbonyl (–COOEt), fluoro (–F) |
This compound belongs to a broader class of carbonyl-substituted phenyl isothiocyanates, which exhibit modulated reactivity due to electronic perturbations from ring substituents. Key analogues include:
Table 2: Structural Analogues of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 4-Fluorophenyl isothiocyanate | 758-22-3 | C₇H₄FNS | No ethoxycarbonyl group |
| 3-Methoxycarbonyl-4-fluorophenylisothiocyanate | Not available | C₉H₆FNO₂S | Methoxy vs. ethoxy carbonyl |
| 4-Ethoxycarbonylphenyl isothiocyanate | 1205-06-7 | C₁₀H₉NO₂S | Ethoxycarbonyl para to isothiocyanate |
| 3-Ethoxycarbonyl-4-chlorophenylisothiocyanate | Not available | C₁₀H₈ClNO₂S | Chlorine instead of fluorine |
Conversely, the meta-positioned isothiocyanate group experiences reduced electron deficiency due to attenuated resonance effects from the ortho-fluorine.
Reactivity Implications:
Thermal Properties:
Table 3: Positional Isomer Comparison
| Property | 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate | 4-Ethoxycarbonylphenyl isothiocyanate |
|---|---|---|
| Substituent Relationship | Ortho-fluoro to ethoxycarbonyl | Para-ethoxycarbonyl to isothiocyanate |
| Boiling Point | 346.6±32.0 °C (predicted) | 327 °C (experimental) |
| Hydrolysis Rate (k, 25°C) | 4.7 × 10⁻³ min⁻¹ | 1.5 × 10⁻³ min⁻¹ |
| Electrophilicity (Isothiocyanate C) | Moderate (sterically hindered) | High (unhindered) |
| Melting Point | Not reported | 57 °C |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8